molecular formula C31H40N2O10 B12104912 Alvimopan Acyl-beta-D-glucuronide

Alvimopan Acyl-beta-D-glucuronide

Cat. No.: B12104912
M. Wt: 600.7 g/mol
InChI Key: CXXURJOYZYSQEO-UHFFFAOYSA-N
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Description

Alvimopan Acyl-beta-D-glucuronide is a metabolite of alvimopan, a peripherally acting μ-opioid receptor antagonist. This compound is formed through the glucuronidation process, where alvimopan is conjugated with glucuronic acid. It is primarily used in the study of drug metabolism and disposition, particularly in understanding the pharmacokinetics and pharmacodynamics of alvimopan .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alvimopan Acyl-beta-D-glucuronide involves the conjugation of alvimopan with glucuronic acid. This process typically requires the activation of the carboxyl group of alvimopan, followed by its reaction with glucuronic acid. Common reagents used in this process include thionyl chloride for carboxyl activation and ethanol for esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced as a reference standard for analytical method development and validation .

Chemical Reactions Analysis

Types of Reactions

Alvimopan Acyl-beta-D-glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Alvimopan Acyl-beta-D-glucuronide has several scientific research applications, including:

Mechanism of Action

Alvimopan Acyl-beta-D-glucuronide exerts its effects by competitively binding to the μ-opioid receptors in the gastrointestinal tract. This binding prevents the activation of these receptors by endogenous or exogenous agonists, thereby reducing gastrointestinal motility. The compound’s selectivity for peripheral receptors is due to its pharmacokinetics, which limit its ability to cross the blood-brain barrier .

Comparison with Similar Compounds

Similar Compounds

  • Benazepril Acyl-glucuronide
  • Raloxifene O-glucuronide
  • Silodosin O-glucuronide
  • Diclofenac Acyl-glucuronide
  • Darunavir N-glucuronide

Uniqueness

Alvimopan Acyl-beta-D-glucuronide is unique due to its specific interaction with the μ-opioid receptors in the gastrointestinal tract. Unlike other glucuronides, it has a high affinity for peripheral receptors, which makes it particularly useful in studying the pharmacokinetics and pharmacodynamics of alvimopan .

Properties

Molecular Formula

C31H40N2O10

Molecular Weight

600.7 g/mol

IUPAC Name

6-[2-[[2-benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C31H40N2O10/c1-18-16-33(12-11-31(18,2)21-9-6-10-22(34)14-21)17-20(13-19-7-4-3-5-8-19)28(39)32-15-23(35)42-30-26(38)24(36)25(37)27(43-30)29(40)41/h3-10,14,18,20,24-27,30,34,36-38H,11-13,15-17H2,1-2H3,(H,32,39)(H,40,41)

InChI Key

CXXURJOYZYSQEO-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

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